3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by substituents at positions 3 (bromo), 6 (trifluoromethyl), and 8 (chloro) (Figure 1). Its synthesis typically involves cyclization of substituted pyridin-2-amine precursors followed by halogenation and functionalization steps .
Properties
IUPAC Name |
3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-6-2-14-7-5(10)1-4(3-15(6)7)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDVYTQLGSEGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide under specific reaction conditions . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also common.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Research: The compound is studied for its interactions with various biological targets and pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biological pathways, which is crucial for its medicinal properties . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The trifluoromethyl group at position 6 is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic profile and reactivity. Comparatively:
- 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (QI-6432): Lacks the 3-bromo and 8-chloro substituents but shares the 6-trifluoromethyl group.
- 3-Nitro-8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine : Substitution of 3-bromo with nitro increases electrophilicity at position 2, facilitating nucleophilic reactions .
Table 1: Substituent Effects on Reactivity and Properties
Pharmacological and Physicochemical Properties
Aqueous Solubility and Bioavailability
However, sulfonylmethyl or pyridinyl substitutions at C2 (e.g., 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl) derivatives) improve solubility through polar interactions .
Biological Activity
3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including bromine, chlorine, and trifluoromethyl groups, contribute to its biological activity. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C8H3BrClF3N2
- CAS Number : 1823188-42-6
- Physical Form : Pale-yellow to yellow-brown solid
Antimicrobial Activity
Research indicates that compounds related to imidazo[1,2-a]pyridine exhibit notable antimicrobial properties. The presence of halogen substituents enhances their efficacy against various pathogens.
| Pathogen | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.67 | Chloramphenicol | 24.6 |
| E. coli | 20.00 | Cephalothin | 135 |
| Candida albicans | 7.80 | Miconazole | 7.80 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| MCF7 (breast cancer) | 12.50 | Doxorubicin | 10.00 |
| A549 (lung cancer) | 26.00 | Cisplatin | 15.00 |
| HeLa (cervical cancer) | 14.31 | Paclitaxel | 5.00 |
The mechanism of action involves apoptosis induction and cell cycle arrest, which are critical for its anticancer effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cellular processes:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation.
- Disruption of Cellular Membranes : Its lipophilic nature allows it to penetrate cellular membranes, affecting membrane integrity and function.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. The results indicated that the trifluoromethyl substitution significantly enhanced antimicrobial potency .
- Anticancer Screening : In vitro studies on lung and breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
